molecular formula C15H15NO2 B13003669 2-(Phenyl(o-tolyl)amino)acetic acid

2-(Phenyl(o-tolyl)amino)acetic acid

Cat. No.: B13003669
M. Wt: 241.28 g/mol
InChI Key: PFKNZVLNRMVLBI-UHFFFAOYSA-N
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Description

2-(Phenyl(o-tolyl)amino)acetic acid is an organic compound that belongs to the class of aromatic amino acids It is characterized by the presence of a phenyl group, an o-tolyl group, and an amino acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phenyl(o-tolyl)amino)acetic acid typically involves the reaction of o-toluidine with phenylacetic acid under specific conditions. The process may include the use of catalysts and solvents to facilitate the reaction. For instance, the reaction can be carried out in the presence of a chlorinated solvent such as dichloromethane or dichloroethane at temperatures ranging from -20°C to 60°C .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent product quality and higher yields.

Chemical Reactions Analysis

Types of Reactions

2-(Phenyl(o-tolyl)amino)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

2-(Phenyl(o-tolyl)amino)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Phenyl(o-tolyl)amino)acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Phenylacetic acid: A simpler analog with a phenyl group and an acetic acid moiety.

    o-Toluidine: An aromatic amine with an o-tolyl group.

    2-Amino-2-phenylacetic acid: A related compound with an amino and phenyl group attached to acetic acid.

Uniqueness

2-(Phenyl(o-tolyl)amino)acetic acid is unique due to the combination of its phenyl, o-tolyl, and amino acetic acid groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

2-(N-(2-methylphenyl)anilino)acetic acid

InChI

InChI=1S/C15H15NO2/c1-12-7-5-6-10-14(12)16(11-15(17)18)13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,17,18)

InChI Key

PFKNZVLNRMVLBI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N(CC(=O)O)C2=CC=CC=C2

Origin of Product

United States

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